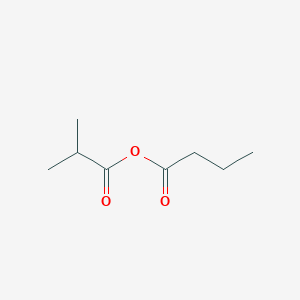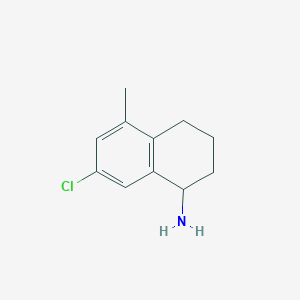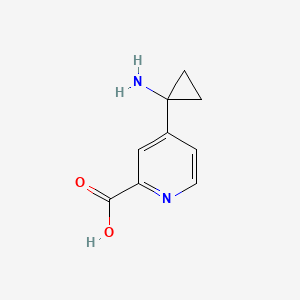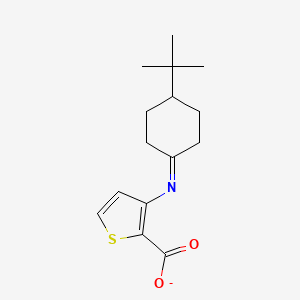
Butyricisobutyricanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyricisobutyricanhydride is a chemical compound that belongs to the class of carboxylic acid anhydrides It is formed by the condensation of butyric acid and isobutyric acid, resulting in the elimination of one water molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyricisobutyricanhydride typically involves the reaction of butyric acid with isobutyric acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient formation of the anhydride.
Industrial Production Methods
In industrial settings, this compound can be produced through a reversible anhydride exchange reaction involving butyric acid and acetic anhydride. This method allows for the large-scale production of the compound, making it suitable for various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyricisobutyricanhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and isobutyric acid.
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires the presence of an acid catalyst, such as sulfuric acid, and an alcohol.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Butyric acid and isobutyric acid.
Esterification: Esters of butyric and isobutyric acids.
Reduction: Corresponding alcohols of butyric and isobutyric acids.
Wissenschaftliche Forschungsanwendungen
Butyricisobutyricanhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of butyricisobutyricanhydride involves its interaction with various molecular targets and pathways. It can act as an acylating agent, modifying proteins and other biomolecules through the addition of acyl groups. This modification can affect the function and activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyric anhydride
- Isobutyric anhydride
- Acetic anhydride
- Propionic anhydride
Uniqueness
Butyricisobutyricanhydride is unique due to its combination of butyric and isobutyric acid moieties, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the properties of both butyric and isobutyric acids are desired.
Eigenschaften
IUPAC Name |
2-methylpropanoyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOXNBKWANSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)





![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)

![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)


